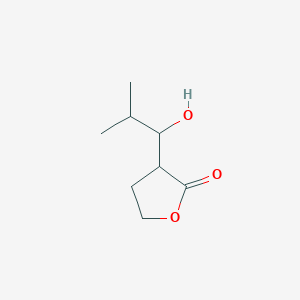
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, specifically a derivative of oxolan-2-one, and features a hydroxy group and a methyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the reaction of 3-hydroxy-2-methylpropanoic acid with an acid catalyst to promote cyclization, forming the lactone ring. The reaction conditions often include heating the mixture to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor for the synthesis of bioactive molecules, which can interact with enzymes, receptors, or other cellular components to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
γ-Butyrolactone: A structurally similar lactone with a four-membered ring.
δ-Valerolactone: Another lactone with a five-membered ring, similar to oxolan-2-one.
3-Hydroxy-4-methylpentanoic acid: A hydroxy acid that can undergo cyclization to form a lactone.
Uniqueness
3-(1-Hydroxy-2-methylpropyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
61097-29-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-(1-hydroxy-2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6-3-4-11-8(6)10/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
LOKKIQIWHLZCLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1CCOC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















